(2E)-3-(4-phenylphenyl)prop-2-enoic acid
Description
Significance of Cinnamic Acid Derivatives in Chemical Biology and Material Science
Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in the plant kingdom and serve as crucial intermediates in the biosynthesis of a wide array of natural products. nih.gov Their chemical structure, characterized by a phenyl ring attached to an acrylic acid moiety, offers three primary sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group. This structural versatility has made them a focal point in both chemical biology and material science.
In the realm of chemical biology , cinnamic acid derivatives have been extensively investigated for their broad spectrum of biological activities. These include antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. nih.gov The nature and position of substituents on the cinnamic acid scaffold play a pivotal role in determining the biological efficacy of these derivatives. For instance, the conjugation of cinnamic acids with other pharmacophores has been explored to develop novel therapeutic agents. mdpi.com The inherent photosensitivity of the carbon-carbon double bond also makes them interesting candidates for photodynamic therapy applications.
In material science , the rigid, rod-like structure of many cinnamic acid derivatives, coupled with their potential for polymerization and hydrogen bonding, makes them valuable building blocks for advanced materials. researchgate.net A notable area of research is their application in the development of liquid crystals. researchgate.net The introduction of a biphenyl (B1667301) group, as seen in the subject compound, is a common strategy to enhance the mesomorphic properties of calamitic (rod-shaped) liquid crystals. researchgate.net Furthermore, their ability to undergo [2+2] cycloaddition upon exposure to UV light has been harnessed for the development of photo-responsive polymers and materials for optical data storage.
The Unique Structural Features and Research Relevance of the Biphenyl-Substituted Prop-2-enoic Acid Scaffold
The defining feature of (2E)-3-(4-phenylphenyl)prop-2-enoic acid is the presence of a biphenyl group at the C3 position of the prop-2-enoic acid chain. This biphenyl moiety imparts several unique characteristics that are of significant research interest.
Structural Features:
Extended π-Conjugation: The biphenyl group extends the conjugated π-system of the cinnamic acid backbone. This extended conjugation influences the molecule's electronic and photophysical properties, such as its absorption and fluorescence characteristics.
Hydrophobicity: The additional phenyl ring increases the hydrophobicity of the molecule compared to simple cinnamic acid, which can influence its solubility and interactions with biological membranes.
Research Relevance:
The unique structural features of the biphenyl-substituted prop-2-enoic acid scaffold have driven its exploration in several research areas:
Liquid Crystals: As mentioned, the rigid and elongated structure makes these compounds promising candidates for liquid crystal applications. Research has focused on synthesizing and characterizing various derivatives to understand the structure-property relationships that govern their mesomorphic behavior. researchgate.net The introduction of different substituent groups on the biphenyl rings allows for the fine-tuning of properties like phase transition temperatures and mesophase type. researchgate.net
Biological Activity: The biphenyl moiety is a recognized pharmacophore in medicinal chemistry. Its incorporation into the cinnamic acid scaffold has been investigated as a strategy to enhance or modulate biological activity. nih.gov For example, biphenyl-containing compounds have been explored as potential inhibitors for various enzymes. nih.gov
Organic Synthesis: From a synthetic perspective, these compounds serve as versatile intermediates. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, allowing for the construction of more complex molecules.
Below is a data table summarizing some of the key properties of this compound and a related derivative.
| Property | This compound | (2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic acid |
| IUPAC Name | (2E)-3-(Biphenyl-4-yl)prop-2-enoic acid | (2E)-3-[4-(Methoxycarbonyl)phenyl]prop-2-enoic acid |
| Molecular Formula | C₁₅H₁₂O₂ | C₁₁H₁₀O₄ |
| Molecular Weight | 224.26 g/mol | 206.19 g/mol |
| CAS Number | 229006-83-1 | 117390-07-5 |
Historical Context of Related Alpha, Beta-Unsaturated Carboxylic Acids and Analogous Chalcone (B49325) Systems
The scientific foundation for the synthesis and understanding of this compound is built upon a long history of research into alpha, beta-unsaturated carboxylic acids and related chalcone systems.
Alpha, Beta-Unsaturated Carboxylic Acids: The synthesis of α,β-unsaturated carboxylic acids has been a cornerstone of organic chemistry for over a century. The Perkin reaction , discovered by William Henry Perkin in 1868, was one of the first methods developed for the synthesis of cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. Another pivotal method is the Knoevenagel condensation , reported by Emil Knoevenagel in 1894, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. These classical reactions, along with modern variations, remain fundamental tools for the preparation of a vast array of α,β-unsaturated carboxylic acids.
Chalcone Systems: Chalcones, or 1,3-diaryl-2-propen-1-ones, are biogenetically related to cinnamic acids and are precursors to flavonoids in plants. They share the α,β-unsaturated carbonyl core and have been the subject of extensive research due to their diverse biological activities. The biosynthesis of chalcones is catalyzed by the enzyme chalcone synthase , which mediates the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA. In the laboratory, chalcones are typically synthesized via the Claisen-Schmidt condensation , an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). The rich history of chalcone chemistry has provided valuable insights into the reactivity and biological potential of the α,β-unsaturated carbonyl scaffold present in this compound.
An in-depth examination of the synthetic pathways leading to This compound reveals a variety of strategic chemical transformations. The synthesis of this molecule can be conceptually divided into two main parts: the construction of the core biphenyl structure and the subsequent formation of the stereoselective prop-2-enoic acid side chain. This article explores the key methodologies employed for assembling this compound and its critical intermediates.
Properties
CAS No. |
88241-65-0 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.3 |
Origin of Product |
United States |
Derivatization and Analog Design of 2e 3 4 Phenylphenyl Prop 2 Enoic Acid
Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters and amides, and can also be reduced to other functional groups.
Esterification Reactions for Diverse Ester Analogs
The conversion of the carboxylic acid group of (2E)-3-(4-phenylphenyl)prop-2-enoic acid into an ester is a common derivatization strategy. Esterification can modulate the lipophilicity and pharmacokinetic profile of the parent compound. A straightforward example is the synthesis of ethyl (2E)-3-(4-phenylphenyl)prop-2-enoate. google.com
General methods for the esterification of cinnamic acid derivatives, which are applicable to this compound, often involve reaction with an alcohol in the presence of an acid catalyst. mdpi.com For instance, the reaction of a cinnamic acid with an alcohol like ethanol (B145695), in the presence of a catalyst such as sulfuric acid, yields the corresponding ethyl ester. Another approach involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol.
The Knoevenagel condensation reaction provides an alternative route to ester derivatives. For example, the condensation of 3,4-dihydroxybenzaldehyde (B13553) with monoethyl malonate can produce ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. researchgate.net This method could be adapted to produce esters of this compound by starting with the appropriate biphenyl (B1667301) aldehyde.
A variety of ester analogs can be synthesized by employing different alcohols in these reactions, leading to derivatives with varying alkyl or aryl ester groups.
Table 1: Examples of Ester Analogs and Synthesis Methods
| Compound Name | Starting Materials | Synthesis Method | Reference(s) |
| Ethyl (2E)-3-(4-phenylphenyl)prop-2-enoate | This compound, Ethanol | Acid-catalyzed esterification | google.com |
| Phenyl (2E)-3-phenylprop-2-enoate | (2E)-3-phenylprop-2-enoic acid, Phenol | Reaction with pyridine (B92270) in benzene (B151609) | mdpi.com |
| Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate | 3,4-dihydroxybenzaldehyde, Monoethyl malonate | Knoevenagel condensation | researchgate.net |
Amidation Reactions Leading to Cinnamamide (B152044) Derivatives
The synthesis of cinnamamide derivatives from this compound represents another important avenue for creating structural diversity. Amidation can significantly alter the hydrogen bonding capacity and biological interactions of the molecule.
A general and widely used method for amide formation is the coupling of the carboxylic acid with an amine using a coupling reagent. For example, a new series of amide derivatives of bis-chalcone were prepared by direct reflux condensation with various carboxylic acids in the presence of sodium hydroxide (B78521). nih.gov This approach could be adapted for the synthesis of amides of this compound.
More specific reagents can be employed to facilitate the amidation of cinnamic acids. These include the use of propylphosphonic anhydride (B1165640) (T3P®) for the cyclization of N-phenyl-C-aryl imines with thionicotinic acid to form pyridothiazinones, demonstrating a method for creating complex amide-containing heterocyclic systems. quimicaorganica.org
Reduction and Other Conversions of the Carboxyl Group
Beyond esterification and amidation, the carboxylic acid group can be reduced to a primary alcohol. This transformation removes the acidic proton and introduces a new functional group with different chemical properties. The reduction of carboxylic acids to alcohols is a challenging transformation that typically requires strong reducing agents. researchgate.net
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. acs.org The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃-THF). libretexts.org More recently, manganese(I)-catalyzed hydrosilylation has emerged as a milder method for the reduction of carboxylic acids to alcohols. researchgate.netpku.edu.cn
For example, the reduction of this compound would yield (2E)-3-(4-phenylphenyl)prop-2-en-1-ol. This alcohol derivative can serve as a synthetic intermediate for further modifications.
Functionalization of the Biphenyl System
The biphenyl moiety of this compound provides a large surface for the introduction of various substituents, which can influence the molecule's conformation, electronic properties, and interactions with biological targets.
Introduction of Substituents on the Phenyl Rings (e.g., methyl, ethyl, methanesulfonyl, acetyl)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of substituted biphenyls and is highly applicable for the functionalization of the biphenyl system in this compound analogs. nih.govmatrix-fine-chemicals.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.
To synthesize analogs with substituents on the second phenyl ring, one could start with a 4-halocinnamic acid derivative and couple it with a substituted phenylboronic acid. For example, the coupling of a 4-bromocinnamic acid ester with a 4-methylphenylboronic acid would yield an ester of (2E)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)prop-2-enoic acid.
Methyl and Ethyl Substituents: The synthesis of 2-(4-methylphenyl)propionic acid has been reported, demonstrating the presence of a methyl group on the phenyl ring. nih.gov The introduction of methyl or ethyl groups onto the biphenyl scaffold can be achieved via Suzuki coupling using the corresponding methyl- or ethylphenylboronic acids.
Methanesulfonyl Substituent: The synthesis of 4-methylsulfonylphenylacetic acid has been described, indicating that a methanesulfonyl group can be incorporated into a phenylacetic acid structure. prepchem.com A similar strategy could be employed to synthesize (2E)-3-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)prop-2-enoic acid, likely through the Suzuki coupling of a boronic acid derivative of a methanesulfonylbenzene with a 4-halocinnamic acid derivative.
Acetyl Substituent: The synthesis of 3-(4-acetylphenyl)prop-2-enoic acid is known, which can be achieved through an aldol (B89426) condensation of 4-acetylbenzaldehyde. libretexts.org Furthermore, the Suzuki reaction of 4-bromoacetophenone with phenylboronic acid is a well-established method for producing 4-acetylbiphenyl, a key intermediate. researchgate.net This methodology can be extended to synthesize (2E)-3-(4'-acetyl-[1,1'-biphenyl]-4-yl)prop-2-enoic acid.
Table 2: Examples of Substituted Biphenyl Analogs and Synthesis Methods
| Compound Name | Key Intermediate(s) | Synthesis Method | Reference(s) |
| (2E)-3-(4'-Methyl-[1,1'-biphenyl]-4-yl)prop-2-enoic acid | 4-Halocinnamic acid derivative, 4-Methylphenylboronic acid | Suzuki-Miyaura Coupling | nih.gov |
| (2E)-3-(4'-Acetyl-[1,1'-biphenyl]-4-yl)prop-2-enoic acid | 4-Halocinnamic acid derivative, 4-Acetylphenylboronic acid | Suzuki-Miyaura Coupling | researchgate.netlibretexts.org |
| (2E)-3-(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)prop-2-enoic acid | 4-Halocinnamic acid derivative, 4-(Methylsulfonyl)phenylboronic acid | Suzuki-Miyaura Coupling | prepchem.com |
Heteroatom Substitution within the Biphenyl Moiety
Replacing one of the phenyl rings in the biphenyl system with a heteroaromatic ring can lead to significant changes in the compound's properties, including polarity, solubility, and biological activity. Common heteroaromatic rings used for this purpose include pyridine and thiophene (B33073).
The Suzuki-Miyaura coupling reaction is again a key method for achieving this transformation. For example, the coupling of a pyridylboronic acid with a 4-bromocinnamic acid derivative would yield a pyridyl-phenyl-prop-2-enoic acid analog. Similarly, using a thienylboronic acid would result in a thienyl-phenyl-prop-2-enoic acid derivative.
The synthesis of 2-arylpyridines via the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids has been reported, demonstrating a viable route to such analogs. The synthesis of 3-(2-thienyl)propanoic acid from 3-(2-thienyl)acrylic acid has also been described, showcasing the stability of the thiophene ring under certain reaction conditions.
These heteroaromatic analogs of this compound expand the chemical space for exploring structure-activity relationships.
Structural Modifications of the Prop-2-enoic Acid Backbone
The prop-2-enoic acid portion of the molecule is a prime target for structural modification, offering opportunities to influence the compound's reactivity and spatial arrangement.
The double bond in the prop-2-enoic acid chain is susceptible to various chemical transformations, allowing for the introduction of new functional groups and the creation of unique structural analogs.
Cyclopropanation: The introduction of a cyclopropyl (B3062369) group can significantly alter the molecule's conformation and electronic properties. The high steric strain and unique hydrogen-bonding capabilities of the cyclopropane (B1198618) ring can lead to novel interactions with biological targets. Derivatives such as (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid and (2E)-3-(4-cyclopropylphenyl)prop-2-enoic acid are examples of this strategy. bldpharm.comnih.gov
Dihydroxylation: The oxidation of the alkene can lead to the formation of diol derivatives. This transformation increases the polarity of the molecule and introduces hydrogen bond donor and acceptor sites, which can be crucial for receptor binding.
Other Functionalizations: The alkene bond can undergo a variety of other reactions, including halogenation and various addition reactions. researchgate.netnih.govnih.gov These modifications can be used to fine-tune the electronic and steric properties of the molecule.
The alpha-carbon of the prop-2-enoic acid moiety provides another site for modification. Introducing substituents at this position can impact the molecule's acidity, reactivity, and steric profile. For instance, the introduction of a cyano group, as seen in (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, can alter the electronic distribution and potential for hydrogen bonding. sigmaaldrich.com
Synthesis of Hybrid Compounds and Scaffold Diversification
A key strategy in drug discovery is the combination of pharmacophoric elements from different classes of bioactive molecules to create hybrid compounds with potentially enhanced or novel activities. The this compound scaffold is an excellent starting point for such endeavors.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products with a wide range of biological activities. nih.gov The synthesis of chalcone-like analogs of this compound can be achieved through Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.govelifesciences.org This reaction, often catalyzed by a base like sodium hydroxide, involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. youtube.com The resulting aldol adduct readily dehydrates to form the stable α,β-unsaturated ketone system characteristic of chalcones. youtube.com This approach has been used to generate a diverse library of chalcone (B49325) derivatives with various substitution patterns on both aromatic rings, leading to compounds with potential antimicrobial and antifungal activities. researchgate.netnih.gov
Interactive Table: Synthesis of Chalcone Analogs
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst | Key Reaction | Product Class | Ref. |
| 4'-aminoacetophenone | Substituted Benzaldehydes | NaOH | Claisen-Schmidt Condensation | 1-(4-(3-(aryl)acryloyl)phenyl)-1H-pyrrole-2,5-diones | nih.gov |
| Acetophenone | Substituted Benzaldehydes | KOH | Claisen-Schmidt Condensation | Chalcones | nih.gov |
| 3,4,5-trimethoxyacetophenone | Aromatic Aldehydes | NaOH | Claisen-Schmidt Condensation | Chalcones | elifesciences.org |
The versatile chalcone-like intermediates derived from this compound serve as valuable synthons for the construction of more complex heterocyclic systems.
Pyrazoline Derivatives: The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) is a common and effective method for synthesizing 2-pyrazoline (B94618) derivatives. nih.govijfmr.comiscience.in This reaction typically proceeds by nucleophilic addition of hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. ijfmr.com The reaction can be carried out under various conditions, including refluxing in ethanol or using acetic acid as a cyclizing agent. nih.govijfmr.com Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. nih.gov
Pyrimidine (B1678525) Derivatives: Pyrimidine rings can be constructed by the cyclocondensation of chalcones with a source of the N-C-N fragment, such as guanidine (B92328) hydrochloride. nih.gov This reaction is typically performed under basic conditions, for example, using sodium hydroxide in ethanol. nih.gov The chalcone acts as a 1,3-dielectrophile, reacting with the dinucleophilic guanidine to form the six-membered pyrimidine ring. This method allows for the synthesis of a wide array of substituted pyrimidines. nih.govnih.govgrowingscience.comorganic-chemistry.orgscribd.com
Benzodiazepine and Benzothiazepine Derivatives: The synthesis of seven-membered heterocyclic rings like benzodiazepines and benzothiazepines can also be achieved from chalcone precursors. For instance, 1,5-benzodiazepine derivatives can be synthesized by the condensation of o-phenylenediamine (B120857) with chalcones. nih.govresearchgate.netscialert.net Similarly, reacting chalcones with 2-aminothiophenol (B119425) can yield 1,5-benzothiazepine (B1259763) derivatives. nih.govnih.gov These reactions often utilize catalysts such as silica-alumina or are performed in green solvents like polyethylene (B3416737) glycol (PEG-400) to enhance efficiency and environmental friendliness. nih.govnih.gov
Interactive Table: Heterocyclic Derivatives from Chalcone Analogs
| Chalcone Derivative | Reagent | Resulting Heterocycle | Ref. |
| Substituted Chalcones | Hydrazine Hydrate | Pyrazoline | nih.govijfmr.comiscience.inresearchgate.net |
| Substituted Chalcones | Guanidine Hydrochloride | Pyrimidine | nih.gov |
| Substituted Chalcones | o-phenylenediamine | 1,5-Benzodiazepine | nih.govnih.govresearchgate.net |
| Substituted Chalcones | 2-aminothiophenol | 1,5-Benzothiazepine | nih.govnih.gov |
Rational Design Principles for Analog Generation
The generation of analogs of this compound is guided by several rational design principles aimed at optimizing their therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired pharmacological effects.
For example, in the design of pyrimidine derivatives, the nature and position of substituents on the aromatic rings have been shown to be critical for their bone anabolic activity. nih.gov Similarly, for chalcone-imide derivatives, the substitution pattern on the aryl ring significantly influences their cytotoxic and antimicrobial properties. nih.gov
Computational methods, such as molecular docking, are increasingly employed to predict the binding modes of designed analogs with their biological targets. This allows for a more targeted approach to analog design, prioritizing the synthesis of compounds with the highest predicted affinity and desired interaction profile.
Bioisosteric Replacement Strategies
For the this compound scaffold, bioisosteric replacements can be considered for three main regions: the carboxylic acid group, the phenyl rings of the biphenyl moiety, and the acrylic acid linker.
Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for bioisosteric modification to enhance metabolic stability and cell permeability. Common replacements for a carboxylic acid group include tetrazoles, hydroxamic acids, and sulfonamides. These groups can mimic the acidic proton and the hydrogen bonding capabilities of the original carboxylic acid while offering different pharmacokinetic profiles.
Biphenyl Moiety Bioisosteres: The biphenyl group is crucial for the molecule's interaction with its biological target. However, it can also contribute to high lipophilicity and metabolic instability. Bioisosteric replacement of one or both phenyl rings can address these issues. A variety of aromatic and non-aromatic rings can serve as bioisosteres for a phenyl ring. Heterocyclic rings such as pyridine, pyrimidine, or thiophene can be introduced to alter electronic distribution, introduce hydrogen bond donors or acceptors, and improve solubility. Non-aromatic, conformationally restricted ring systems like bicyclo[1.1.1]pentane can also be employed to mimic the geometry of the phenyl ring while reducing lipophilicity.
The following table outlines potential bioisosteric replacements for the different moieties of this compound:
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid | Tetrazole, Hydroxamic Acid, Sulfonamide | Improve metabolic stability, modulate acidity, and alter hydrogen bonding capacity. |
| Phenyl Ring (in biphenyl) | Pyridine, Pyrimidine, Thiophene, Bicyclo[1.1.1]pentane | Modulate lipophilicity, improve metabolic stability, introduce hydrogen bonding sites, and alter electronic properties. |
| Acrylic Acid Linker | Propanoic Acid | Increase flexibility and remove the rigid planarity of the double bond. |
In a study on related compounds, the replacement of a carbon atom with a sulfur atom in a side chain was shown to alter the lipophilicity and, consequently, the pharmacokinetic parameters of the molecules. nih.gov This highlights how subtle bioisosteric changes can significantly impact a compound's properties.
Library Synthesis Approaches for Compound Collections
The generation of a library of analogs based on the this compound scaffold is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov This can be achieved through various synthetic strategies, including parallel synthesis and combinatorial chemistry techniques.
A common approach to synthesize a library of this compound derivatives involves the use of robust and versatile chemical reactions that allow for the introduction of a wide range of substituents. The synthesis of the core scaffold can be achieved through several methods, with the Heck or Suzuki coupling reactions being particularly powerful for the formation of the biphenyl moiety.
General Synthetic Strategies:
One straightforward method for creating a library starts with a functionalized biphenyl precursor. For instance, 4-hydroxybiphenyl can be acylated to introduce the acrylic acid side chain. nih.gov A library of diverse analogs can then be generated by modifying the peripheral phenyl ring.
A more versatile approach for library synthesis would involve a convergent strategy where the biphenyl core is assembled late in the synthesis. This allows for greater diversity in the final products. For example, a Suzuki coupling between a boronic acid-functionalized phenylprop-2-enoic acid ester and a variety of aryl halides can generate a large library of analogs with different substitution patterns on the second phenyl ring.
The following table provides an example of a synthetic approach for generating a library of this compound analogs:
| Reaction Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1. Horner-Wadsworth-Emmons Reaction | 4-Formylbiphenyl, Triethyl phosphonoacetate | Base (e.g., NaH), Solvent (e.g., THF) | This compound ethyl ester |
| 2. Suzuki Coupling | (2E)-3-(4-bromophenyl)prop-2-enoic acid ethyl ester, Various arylboronic acids | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/Water) | Library of biphenylprop-2-enoic acid ethyl esters |
| 3. Saponification | Library of esters from Step 2 | Base (e.g., LiOH or NaOH), Solvent (e.g., THF/Water) | Library of this compound analogs |
This modular approach allows for the rapid generation of a diverse collection of compounds. High-throughput synthesis techniques, such as those performed in 96-well plates, can be employed to efficiently create large libraries of acrylic acid esters and other derivatives. researchgate.net The subsequent biological screening of these libraries can then identify compounds with improved properties and provide valuable insights into the structure-activity relationships of this class of molecules.
Mechanistic Investigations of 2e 3 4 Phenylphenyl Prop 2 Enoic Acid Interactions with Biological Systems
In Vitro Studies on Molecular Targets
In vitro studies have been crucial in elucidating the direct molecular interactions of (2E)-3-(4-phenylphenyl)prop-2-enoic acid. These investigations have focused on its potential to modulate key enzymes and bind to specific biological receptors.
Enzyme Modulation and Kinetic Analysis (e.g., cyclooxygenase pathways, telomerase)
Research has explored the behavior of 4-biphenylacrylic acid in the context of synthesizing new heterocyclic compounds with anticipated biological activity. asu.edu.eg While direct kinetic analysis on enzymes like cyclooxygenase or telomerase is not detailed, the synthesis of novel compounds derived from it suggests an interest in its potential as a precursor for biologically active molecules. asu.edu.eg
Receptor Binding Profiling and Ligand-Target Interactions
The potential for this compound to interact with biological receptors is an area of ongoing investigation. Its chemical structure is being used as a scaffold to create new molecules with expected biological activities, implying a focus on how these new structures might interact with various biological targets. asu.edu.eg
Investigation of Protein-Ligand Complex Formation
The study of 4-biphenylacrylic acid has included its use as a starting material for the synthesis of more complex heterocyclic systems. asu.edu.eg The rationale behind these syntheses often involves the "expected biological activity" of the resulting molecules, which would be predicated on their ability to form complexes with target proteins. asu.edu.eg
Cellular Level Mechanistic Explorations (In Vitro)
Investigations at the cellular level have sought to understand how this compound and its derivatives might influence cellular processes.
Studies on Cellular Proliferation Pathways and Inhibitory Mechanisms
The synthesis of novel heterocyclic compounds from 4-biphenylacrylic acid is aimed at producing molecules with potential therapeutic effects, which often includes the inhibition of cellular proliferation in pathological conditions. asu.edu.eg The expectation of biological activity in these synthesized compounds suggests a hypothesis that they may interact with pathways controlling cell growth. asu.edu.eg
Modulation of Cellular Signaling Cascades
The exploration of 4-biphenylacrylic acid as a precursor for new chemical entities is rooted in the goal of creating compounds that can modulate cellular signaling. asu.edu.eg The design and synthesis of such compounds are guided by the principle that their interaction with cellular systems could lead to desirable biological effects. asu.edu.eg
Assessment of Molecular Interactions with Subcellular Components (e.g., DNA G-quadruplex stabilization)
The interaction of small molecules with subcellular components is a cornerstone of drug discovery and molecular pharmacology. One area of significant interest is the stabilization of non-canonical DNA structures like G-quadruplexes. These structures, formed in guanine-rich sequences of DNA, are implicated in the regulation of gene expression and are particularly prevalent in the promoter regions of oncogenes and telomeres. The stabilization of G-quadruplexes by small molecules can inhibit the transcription of these genes, presenting a promising strategy for anticancer therapies.
Although specific studies detailing the interaction of this compound with DNA G-quadruplexes are not readily found, the planar biphenyl (B1667301) and acrylate (B77674) moieties of the compound suggest a potential for such interactions. The planarity of aromatic systems is a key feature for molecules that bind to and stabilize G-quadruplex structures, allowing for π-π stacking interactions with the G-tetrads.
Hypothetical assessment of such interactions would involve a variety of biophysical techniques:
Fluorescence Resonance Energy Transfer (FRET) Melting Assays: To determine the ability of the compound to thermally stabilize a G-quadruplex-forming oligonucleotide. An increase in the melting temperature (Tm) in the presence of the compound would indicate a stabilizing interaction.
Circular Dichroism (CD) Spectroscopy: To observe conformational changes in the G-quadruplex DNA upon binding of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed atomic-level information about the binding mode and the specific interactions between the compound and the G-quadruplex.
Should such studies be conducted, the data could be presented as follows:
Table 1: Hypothetical G-quadruplex Stabilization Data for this compound
| G-quadruplex Sequence | Technique | ΔTm (°C) | Binding Affinity (Kd) |
|---|---|---|---|
| c-MYC promoter | FRET Melting | Not Available | Not Available |
| BCL-2 promoter | FRET Melting | Not Available | Not Available |
| Telomeric (hTelo) | FRET Melting | Not Available | Not Available |
| c-KIT promoter | CD Spectroscopy | Not Available | Not Available |
Structure-Activity Relationship (SAR) Studies at the Mechanistic Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. At the mechanistic level, these studies aim to identify the specific molecular features responsible for a particular biological effect.
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized at a receptor site and is responsible for its biological activity. For a compound like this compound, the key pharmacophoric features would likely include:
The Biphenyl Moiety: This large, hydrophobic group can engage in van der Waals and π-π stacking interactions. Its size and conformation are critical.
The Acrylate Group: This consists of a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the carboxylic acid proton), as well as a planar, electron-rich system.
The Linker: The ethylene (B1197577) group of the propenoic acid provides a specific spatial arrangement between the biphenyl and the carboxylic acid functionalities.
Elucidation of the pharmacophore for a specific mechanism, such as G-quadruplex stabilization, would involve synthesizing and testing a series of analogs to determine which of these features are essential for activity.
The potency of a compound can be finely tuned by altering the position and nature of substituents on its core structure. For this compound, SAR studies would systematically explore these modifications.
Positional Isomers of the Phenyl Ring: Moving the outer phenyl ring from the 4-position of the central phenyl ring to the 2- or 3-position would significantly alter the molecule's shape and could impact its ability to fit into a binding site.
Substituents on the Biphenyl Group: Adding electron-donating or electron-withdrawing groups, or groups that can form hydrogen bonds, to various positions on either phenyl ring would probe the electronic and steric requirements of the binding pocket.
Modifications to the Acrylate Linker: Altering the linker, for instance, by changing its length, rigidity, or the stereochemistry of the double bond (from E to Z), would provide insights into the optimal spatial orientation of the pharmacophoric features.
A systematic SAR study would generate data that could be tabulated to reveal trends:
Table 2: Illustrative SAR Data for Analogs of this compound
| Compound ID | R1 (Position on Biphenyl) | R2 (Position on Biphenyl) | Linker Modification | Mechanistic Potency (e.g., IC50 in µM) |
|---|---|---|---|---|
| Parent | H | H | (2E)-prop-2-enoic acid | Not Available |
| Analog 1 | 4'-OCH3 | H | (2E)-prop-2-enoic acid | Not Available |
| Analog 2 | 3'-NO2 | H | (2E)-prop-2-enoic acid | Not Available |
| Analog 3 | H | 2-F | (2E)-prop-2-enoic acid | Not Available |
| Analog 4 | H | H | (2Z)-prop-2-enoic acid | Not Available |
Computational and Theoretical Studies of 2e 3 4 Phenylphenyl Prop 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For (2E)-3-(4-phenylphenyl)prop-2-enoic acid, these calculations offer a detailed picture of its electronic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and its ability to participate in electronic excitation. A smaller gap generally suggests higher reactivity.
For derivatives of cinnamic acid, the HOMO is often located over the cinnamoyl system and the phenyl ring, while the LUMO is typically distributed over the acrylic acid portion. This distribution influences the molecule's role as an electron donor or acceptor. Although specific energy values for this compound are not available in the searched literature, the analysis of its frontier orbitals would be crucial in characterizing its electronic behavior.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. In cinnamic acid and its derivatives, the negative potential is typically concentrated around the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic attack. The hydrogen atoms, particularly the acidic proton of the carboxyl group, would show a positive potential, marking them as sites for nucleophilic interaction. For this compound, the biphenyl (B1667301) group would also influence the electrostatic potential distribution across the molecule.
Thermodynamic Parameters and Stability Analysis
Computational methods can predict various thermodynamic parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. These values are essential for determining the stability of a molecule and the feasibility of its synthesis or reactions. The stability of different conformations of this compound, for instance, the s-cis and s-trans isomers arising from rotation around the C-C single bond of the propenoic acid chain, can be compared based on their calculated energies. While specific thermodynamic data for the title compound were not found, such analyses are standard in the computational study of related molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, are key to understanding the molecule's stability and the nature of its chemical bonds. For this compound, NBO analysis would reveal the interactions between the orbitals of the biphenyl ring, the acrylic acid moiety, and the carboxyl group, offering a deeper understanding of its electronic structure.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can predict the behavior of the molecule in a more complex environment, such as in solution. Molecular dynamics simulations of cinnamic acid derivatives have been used to study their interactions with biological targets, like enzymes, providing insights into their potential therapeutic applications. Such simulations for this compound could elucidate its behavior in different solvents and its potential interactions with biomolecules, although specific studies were not identified in the search results.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a potential drug molecule, the ligand, might bind to a specific protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their energetic favorability.
For This compound , molecular docking studies would be instrumental in identifying potential biological targets. Researchers would typically screen the compound against a library of known protein structures, particularly those implicated in diseases where structurally similar molecules have shown activity. The docking results would highlight the most likely protein partners and provide a detailed, three-dimensional model of the interaction. This model would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues.
Illustrative Molecular Docking Results
Below is a hypothetical data table illustrating the kind of results a molecular docking study of This compound against a panel of cancer-related protein targets might yield.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-Sulfur |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.2 | Arg102, Phe101 | Pi-Pi Stacked, Pi-Cation |
| Mitogen-activated protein kinase p38 alpha (p38α) | 1A9U | -6.8 | Lys53, Met109, Gly110 | Hydrogen Bond, Hydrophobic |
Note: The data presented in this table is purely illustrative and does not represent the results of actual experiments.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of the conformational changes in both the ligand and the protein, as well as the stability of their binding interactions in a simulated physiological environment.
For a complex of This compound with a putative target identified through docking, an MD simulation would reveal the flexibility of the compound within the binding pocket and the persistence of the predicted interactions over a period of nanoseconds or even microseconds. Key metrics derived from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond occupancy over time.
Ligand Efficiency and Drug-Likeness Assessment in Design Contexts
In the context of drug design, it is not sufficient for a molecule to bind with high affinity; it must also possess favorable physicochemical properties that are conducive to it becoming a viable drug. Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand in proportion to its size (typically measured by the number of heavy atoms). It helps in identifying smaller, more efficient fragments that can be optimized into potent drug candidates.
Drug-likeness is a qualitative concept that evaluates a compound's resemblance to existing drugs based on its structural and physicochemical properties. A common method for assessing drug-likeness is the application of rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
A computational assessment of This compound would involve calculating these parameters to predict its potential as a drug candidate.
Illustrative Physicochemical and Drug-Likeness Properties
This table provides a hypothetical assessment of This compound based on standard drug-likeness criteria.
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 238.27 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | 3.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Note: The data presented in this table is for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
To develop a QSAR model for a series of analogs of This compound , a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be required. A wide range of molecular descriptors, including electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a predictive model.
The resulting QSAR equation would provide insights into the mechanism of action by highlighting the molecular features that are most important for the desired biological effect. For instance, the model might indicate that increased hydrophobicity in a particular region of the molecule enhances its activity.
Once a reliable QSAR model is developed, it can be used for virtual screening. This involves applying the model to a large virtual library of compounds that are structurally related to This compound but have not yet been synthesized. The model predicts the activity of these virtual compounds, allowing researchers to prioritize the synthesis and testing of those with the highest predicted potency. This approach significantly accelerates the discovery of new lead compounds by focusing experimental efforts on the most promising candidates.
Advanced Analytical Characterization in Research Contexts
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation of Derivatives
For instance, in the crystal structure of a related compound, (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid, the benzene (B151609) and phenyl rings were found to be oriented at a significant angle to each other. nih.gov The molecules form dimers through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov This type of detailed structural information is vital for structure-activity relationship studies and for the rational design of new materials with specific solid-state properties. The process involves growing a single crystal of the compound, which can be a challenging step, followed by data collection using a diffractometer. nih.govysu.edu
Table 1: Representative Crystallographic Data for a Derivative
| Parameter | Value |
| Compound | (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid |
| Formula | C₁₅H₁₁ClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.8800(5) |
| b (Å) | 11.3260(7) |
| c (Å) | 9.7806(8) |
| β (°) | 119.366(5) |
| V (ų) | 953.8 |
| Z | 4 |
| Data adapted from a study on a related compound. nih.gov |
Advanced Spectroscopic Techniques for Detailed Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is a powerful tool for elucidating the detailed structure of molecules in solution. nih.gov For (2E)-3-(4-phenylphenyl)prop-2-enoic acid and its derivatives, ¹H NMR provides information on the chemical environment of each proton, including their number, connectivity, and spatial arrangement. rsc.org The characteristic signals for the vinylic protons of the propenoic acid chain, typically appearing as doublets, are crucial for confirming the (E)-configuration of the double bond.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the biphenyl (B1667301) system are key diagnostic peaks. rsc.org Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish definitive correlations between protons and carbons, which is particularly useful for complex derivatives. Variable temperature NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds.
Table 2: Representative ¹H and ¹³C NMR Data for a Chalcone (B49325) Derivative
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 8.00-8.03 (m, 2H), 7.77 (d, 1H, J = 15.65 Hz), 7.55-7.57 (m, 1H), 7.50 (t, 3H, J = 7.78 Hz), 7.33 (t, 1H, J = 7.78 Hz), 7.25 (d, 1H, J = 7.62 Hz), 7.15-7.17 (m, 1H), 6.97 (dd, 1H, J = 2.44, 8.69 Hz), 3.86 (s, 3H) |
| ¹³C | 190.52, 159.91, 144.72, 138.13, 136.22, 132.75, 129.91, 122.37, 121.05, 116.26, 113.39, 55.31 |
| Data from a study on a related chalcone derivative. rsc.org |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. rsc.orgnih.gov This is a critical step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable information about the connectivity of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as fragmentation of the biphenyl system.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netmdpi.com These techniques are based on the principle that molecules vibrate at specific frequencies, and the absorption or scattering of light at these frequencies provides a unique "fingerprint" of the compound. mdpi.com
For this compound, the FTIR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C=C stretch of the alkene and aromatic rings, and the C-H stretches of the aromatic and vinylic protons. researchgate.netresearchgate.net Raman spectroscopy provides complementary information and is particularly useful for observing non-polar bonds, such as the C=C bond of the propenoic acid backbone. researchgate.net The combination of FTIR and Raman spectra provides a comprehensive vibrational analysis of the molecule. nih.gov
Table 3: Characteristic Vibrational Frequencies for a Related Chalcone
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O stretching | 1708 - 1712 |
| C=C stretching | 1597 |
| C=C-H bending | 1372, 1316 |
| C-H bending | 1275 |
| Data from a study on a related chalcone derivative. researchgate.net |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating mixtures and assessing the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. cnrs.fr For this compound, a reverse-phase HPLC method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid). sielc.compensoft.net
By developing a suitable HPLC method, the purity of a synthesized batch of this compound can be accurately determined. pensoft.net The method can also be validated to ensure its linearity, accuracy, and precision for quantitative analysis. researchgate.net This is crucial for ensuring the reliability of data from subsequent biological or materials science studies. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. cnrs.frnih.gov
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with acid modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a specific wavelength |
| Temperature | Ambient or controlled |
| General parameters for HPLC analysis of related compounds. sielc.compensoft.net |
Gas Chromatography (GC) for Volatile Derivatives and Intermediates
Gas Chromatography (GC) is a cornerstone analytical technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its high boiling point and the presence of a polar carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is invaluable for analyzing its volatile derivatives and for monitoring the presence of volatile intermediates during its synthesis.
To make the compound amenable to GC analysis, a derivatization step is required. This typically involves converting the carboxylic acid group into a less polar, more volatile ester. A common method is esterification with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst, to form methyl (2E)-3-(4-phenylphenyl)prop-2-enoate or ethyl (2E)-3-(4-phenylphenyl)prop-2-enoate, respectively.
Once derivatized, GC-MS analysis can provide critical information:
Purity Assessment: The technique can separate the target ester derivative from any remaining starting materials, by-products, or other impurities, allowing for a quantitative assessment of its purity.
Intermediate Monitoring: During the synthesis of this compound, for instance, via a Heck or Wittig reaction, GC can be used to monitor the consumption of volatile starting materials like 4-phenylbenzaldehyde (B31587) or the formation of volatile intermediates, ensuring the reaction proceeds to completion.
The resulting chromatogram would display peaks corresponding to each volatile compound, with retention times characteristic of each substance under the specific GC conditions. The mass spectrometer then provides a mass spectrum for each peak, which acts as a molecular fingerprint, confirming the identity of the derivative and any impurities.
Table 1: Illustrative GC-MS Data for Derivatized this compound
This table represents a hypothetical analysis of a derivatized sample to illustrate the type of data obtained.
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium (1 mL/min) |
| Analyte | Methyl (2E)-3-(4-phenylphenyl)prop-2-enoate |
| Expected Retention Time | ~14.5 minutes |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | 238 (M+), 207, 179, 152 |
Surface Science Techniques for Material Applications
When this compound is incorporated into materials such as polymers, thin films, or nanomaterials, its influence on the material's surface properties is of significant interest. Surface science techniques are essential for characterizing the morphology and elemental composition of these new materials.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at high magnification. A focused beam of electrons scans the surface of the sample, and the interactions produce various signals that are collected to form an image.
In the context of materials containing this compound, SEM analysis would be employed to:
Examine Surface Texture: To determine if the incorporation of the compound results in a smooth, rough, or patterned surface.
Analyze Particle Morphology: If the compound is used to create micro- or nanoparticles, SEM can reveal their size, shape, and size distribution.
Visualize Dispersion: In composite materials, SEM can show how well the compound or its derivatives are dispersed within the host matrix, identifying areas of aggregation or uniform distribution.
Assess Film Quality: For thin films or coatings, SEM can be used to inspect for defects such as cracks, pinholes, or delamination and to measure the film's thickness via cross-sectional imaging.
The high-resolution images obtained from SEM are crucial for establishing structure-property relationships, understanding how the molecular structure of this compound translates into the macroscopic properties of the final material.
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition
Often integrated with an SEM, Energy Dispersive X-ray (EDX) spectroscopy (also known as EDS) provides qualitative and quantitative elemental analysis of a sample. electron-microscopes.comthermofisher.com When the electron beam from the SEM strikes the sample, atoms within the sample emit characteristic X-rays. electron-microscopes.com The EDX detector measures the energy of these X-rays, which are unique to each element.
For a material containing this compound (C₁₅H₁₂O₂), EDX analysis serves several purposes:
Elemental Confirmation: It can confirm the presence of the expected elements—carbon and oxygen—within a specific region of the sample.
Elemental Mapping: EDX can generate maps showing the spatial distribution of elements across the sample's surface. This is particularly useful in composite materials to visualize the distribution of the biphenylpropenoic acid moiety relative to other components. For example, if the compound is integrated into a silicon-based polymer, EDX mapping could show the distribution of Carbon, Oxygen, and Silicon.
Contaminant Identification: The technique is highly effective at identifying inorganic or elemental impurities that may be present on the material's surface.
While standard EDX systems cannot detect hydrogen, the analysis of carbon and oxygen distribution provides significant insight into the compound's location and concentration within the material matrix.
Table 2: Expected EDX Elemental Analysis Data for a Material Incorporating the Compound
This table shows a hypothetical elemental breakdown for a polymer film containing this compound.
| Element | Atomic % (Illustrative) |
| Carbon (C) | 75.2 |
| Oxygen (O) | 18.5 |
| Silicon (Si) | 6.3 |
Applications of 2e 3 4 Phenylphenyl Prop 2 Enoic Acid in Chemical Biology and Materials Science
Role as Building Blocks in Complex Organic Synthesis
The intrinsic reactivity of the α,β-unsaturated carboxylic acid system, coupled with the electronic and steric properties of the biphenyl (B1667301) group, makes (2E)-3-(4-phenylphenyl)prop-2-enoic acid a valuable precursor in the construction of intricate molecular frameworks.
Precursors for Flavonoid Biosynthesis Studies
Flavonoids, a class of plant secondary metabolites, are biosynthesized via the phenylpropanoid pathway, which utilizes cinnamic acid derivatives as key intermediates. rsc.orgnih.gov The initial step involves the conversion of phenylalanine to cinnamic acid, which is then elaborated into a wide array of flavonoid structures. Researchers have successfully employed unnatural cinnamic acid analogues to probe and manipulate flavonoid biosynthesis, leading to the production of novel compounds with altered biological activities. nih.gov
Given this precedent, this compound could serve as a valuable precursor in such biosynthetic studies. By feeding this biphenyl-containing analogue to engineered microorganisms or plant cell cultures that harbor the necessary enzymatic machinery, it may be possible to generate novel flavonoids incorporating a biphenyl moiety. These new structures could exhibit unique biological properties, such as enhanced antioxidant or anticancer activities, owing to the presence of the extended aromatic system.
Synthesis of Diverse Heterocyclic Compound Libraries
The chemical scaffold of this compound is well-suited for the synthesis of a wide variety of heterocyclic compounds. The presence of the carboxylic acid and the double bond allows for a range of chemical transformations, including cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing rings. Cinnamic acid and its derivatives are known precursors for the synthesis of pharmacologically important heterocyclic systems such as quinolones, triazoles, and thiazoles. nih.govnih.govresearchgate.net
The biphenyl group in this compound can influence the reactivity and stereochemistry of these cyclization reactions, potentially leading to the formation of unique heterocyclic structures that would be otherwise difficult to access. The generation of libraries of such compounds is a cornerstone of modern drug discovery, and the use of this specific building block could provide access to novel chemical space for screening against various biological targets.
Development of Chemical Probes for Biological Systems
The development of chemical probes is essential for understanding complex biological processes. These tools, which often incorporate reporter groups like fluorescent dyes or affinity tags, allow for the visualization and identification of specific biomolecules within their native environment.
Fluorescent or Affinity Tagged Derivatives for Target Identification
The structure of this compound provides a platform for the attachment of fluorescent dyes or affinity tags. For instance, conjugation of a fluorescent moiety, such as a coumarin, to the carboxylic acid group could yield a probe for monitoring interactions with specific proteins or enzymes. nih.gov The biphenyl unit itself can contribute to the photophysical properties of the resulting probe.
Furthermore, the synthesis of affinity-tagged derivatives, where a known ligand or reactive group is appended to the molecule, could facilitate the identification of cellular targets. These probes can be used in techniques such as activity-based protein profiling to covalently label and subsequently identify enzymes or receptors that interact with this class of compounds. The design and synthesis of such probes based on the this compound scaffold could provide valuable insights into its mechanism of action and biological targets.
Applications in Materials Science and Engineering
In the field of materials science, the focus is on creating new materials with tailored properties. The rigid biphenyl unit and the polymerizable acrylic acid functionality of this compound make it an attractive monomer for the synthesis of advanced polymers.
Integration into Polymer Synthesis and Polymerization Studies
Aromatic acrylates and methacrylates are known to be highly reactive monomers that can be polymerized to form materials with high thermal stability and tensile strength. tandfonline.com The incorporation of a biphenyl group into the polymer backbone can impart desirable properties such as liquid crystallinity and photoluminescence. tandfonline.com Studies on the copolymerization of biphenyl methacrylate (B99206) with other monomers have demonstrated the feasibility of creating functional copolymers with tunable properties. tandfonline.com
This compound, or its corresponding esters, can be utilized in polymerization reactions to create novel polymers. The biphenyl moiety would be expected to enhance the thermal stability and mechanical strength of the resulting material. Furthermore, the potential for cross-linking through the unsaturation in the acrylate (B77674) backbone offers a route to the formation of robust polymer networks. The investigation of the polymerization behavior of this monomer and the characterization of the resulting polymers could lead to the development of new high-performance materials for a variety of applications. Cinnamic acid derivatives, in general, are recognized as valuable building blocks for advanced polymers, including polyesters and polyamides. researchgate.netrsc.org
Development of Photo-Responsive Materials and Sensors
The development of materials that respond to light stimuli is a burgeoning field in materials science, with applications ranging from optical data storage to smart coatings. While direct research on this compound in this domain is not extensively documented, the structural motifs present in the molecule suggest its potential as a component in photo-responsive systems. The core concept often revolves around photo-acid generators (PAGs), which are compounds that produce a strong acid upon irradiation with light. This generated acid can then catalyze a variety of chemical transformations within a material, altering its properties.
Although specific studies on this compound as a PAG are not available, research on related substituted trans-stilbenes offers a conceptual framework. In these systems, photochemical trans-cis isomerization followed by a ring-closing reaction can lead to the generation of an acidic species. The biphenyl and propenoic acid groups in this compound could potentially be functionalized to facilitate similar photochemical reactions, making it a candidate for future investigation in the design of novel photo-responsive polymers and sensors.
Exploration as Corrosion Inhibitors in Industrial Systems
The prevention of corrosion is a critical challenge in numerous industries. Organic compounds, particularly those containing heteroatoms and π-electrons, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
This compound, with its acrylic acid group and aromatic biphenyl system, possesses the key structural features of an effective corrosion inhibitor. The carboxylic acid group can act as an anchoring point to the metal surface, while the extensive π-electron system of the biphenyl rings can contribute to a stable adsorbed layer.
The primary mechanism by which organic inhibitors prevent corrosion is through adsorption onto the metal surface. This process can be influenced by the inhibitor's chemical structure, the charge distribution within the molecule, and the nature of the metal and the corrosive medium. For acrylic acid and its derivatives, the adsorption process is a key aspect of their inhibitory action. researchgate.net These compounds can form a protective film on the metal, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
The inhibition efficiency of such compounds typically increases with their concentration, as a more complete protective layer is formed on the metal surface. researchgate.net The adsorption can be described by various isotherms, such as the Temkin isotherm, which has been used to model the adsorption of acrylic acid on C-steel. researchgate.net
For this compound, a similar mechanism can be postulated. The molecule would likely adsorb on the metal surface via the carboxylic acid group and the π-electrons of the biphenyl rings. This adsorption would block the active sites for corrosion, thereby reducing the corrosion rate. The large surface area of the biphenyl group could contribute to a more robust and effective protective film compared to smaller acrylic acid derivatives.
Table 1: Potential Factors Influencing the Corrosion Inhibition Efficiency of this compound
| Structural Feature | Potential Role in Corrosion Inhibition |
| Carboxylic Acid Group | Anchors the molecule to the metal surface through chemical and/or physical adsorption. |
| Biphenyl Moiety | The extensive π-electron system facilitates strong adsorption on the metal surface, enhancing the stability of the protective film. The large size provides greater surface coverage. |
| Prop-2-enoic Acid Linker | Provides flexibility and electronic conjugation between the carboxylic acid and the biphenyl group, potentially influencing the adsorption geometry and strength. |
Research into Mechanisms of Action for Specific Biological Modulations (e.g., fungicidal action at the molecular level)
The biphenyl scaffold is a privileged structure in medicinal chemistry and agrochemicals, known to impart a range of biological activities. While direct studies on the fungicidal properties of this compound are limited, research on related biphenyl and acid derivatives provides valuable insights into its potential mechanisms of action.
For instance, studies on biphenyl-2,6-diethanone derivatives have demonstrated their antifungal activity against various fungal strains. researchgate.net The presence of the biphenyl core in these compounds is considered crucial for their biological effect. researchgate.net This suggests that the biphenyl moiety in this compound could also be a key determinant of its potential antifungal properties.
Furthermore, detailed mechanistic studies on other acid-containing fungicides, such as certain mandelic acid derivatives, have revealed that they can exert their antifungal effects by disrupting the integrity of the fungal cell membrane. mdpi.com This disruption leads to the leakage of essential intracellular components like nucleic acids and proteins, ultimately causing fungal cell death. mdpi.com
Based on these findings, a plausible hypothesis for the fungicidal action of this compound at the molecular level involves a multi-pronged attack on the fungal cell. The lipophilic biphenyl group could facilitate the molecule's penetration into the fungal cell membrane. Once within the membrane, the carboxylic acid group could interfere with the membrane's structure and function, possibly by altering the lipid bilayer's organization or by interacting with membrane-bound proteins. This disruption could lead to increased membrane permeability and the subsequent loss of cellular contents, culminating in fungal growth inhibition.
Table 2: Postulated Molecular Mechanisms of Fungicidal Action for this compound
| Potential Molecular Target | Postulated Mechanism of Action | Supporting Evidence from Related Compounds |
| Fungal Cell Membrane | The biphenyl group facilitates insertion into the lipid bilayer, while the carboxylic acid group disrupts membrane integrity, leading to leakage of cytoplasmic contents. | Mandelic acid derivatives have been shown to break the surface of hyphae and destroy cell membrane integrity. mdpi.com |
| Fungal Enzymes | The compound could potentially inhibit key fungal enzymes involved in essential metabolic pathways. | The biphenyl scaffold is a known pharmacophore that can be designed to fit into the active sites of various enzymes. |
| Chitin (B13524) Synthesis | Interference with the synthesis of chitin, a critical component of the fungal cell wall, leading to weakened cell walls and osmotic lysis. | Some antifungal agents are known to target chitin biosynthesis. nih.gov |
Future Research Directions and Emerging Trends for 2e 3 4 Phenylphenyl Prop 2 Enoic Acid
Development of Novel Stereoselective Synthetic Pathways
The synthesis of (2E)-3-(4-phenylphenyl)prop-2-enoic acid and its analogs with high stereoselectivity is a fundamental area for future research. While classical methods like the Perkin or Knoevenagel condensation can produce such compounds, there is a growing need for more efficient and atom-economical routes that offer precise control over the geometry of the double bond and the introduction of chiral centers.
Future synthetic strategies are expected to focus on:
Catalytic Cross-Coupling Reactions: The development of novel palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could provide highly efficient and stereoselective pathways to this compound and its derivatives. For instance, the Suzuki coupling of a 4-vinylbiphenyl (B1584822) derivative with a suitable carboxylating agent in the presence of a stereodirecting ligand could ensure the desired (E)-configuration. Research into the synthesis of related compounds has highlighted the utility of such methods. researchgate.net
C-H Activation/Functionalization: Direct C-H activation of the biphenyl (B1667301) core or the acrylic acid moiety would represent a significant advancement, minimizing the need for pre-functionalized starting materials. This approach could allow for the late-stage modification of the molecule, facilitating the rapid generation of a library of analogs for structure-activity relationship studies.
Asymmetric Hydrogenation: For derivatives of this compound that contain additional chiral centers, the development of catalytic asymmetric hydrogenation methods will be crucial. This could involve the use of chiral transition metal catalysts to selectively reduce specific double bonds or carbonyl groups within the molecule.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Cross-Coupling | High efficiency, stereoselectivity, and functional group tolerance. | Development of novel ligands and catalysts for precise control. |
| C-H Activation | Atom economy, reduced synthetic steps, and late-stage functionalization. | Discovery of selective catalysts for specific C-H bond activation. |
| Asymmetric Synthesis | Access to enantiomerically pure compounds. | Design of chiral catalysts and auxiliaries for high enantioselectivity. |
Exploration of Bioorthogonal Reactivity for Chemical Biology Probes
The unique electronic and structural properties of this compound make it an intriguing candidate for the development of chemical biology probes. Bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes, are essential tools for studying biological systems. nih.gov
Future research in this area could involve:
Designing Photo-crosslinkers: The cinnamic acid moiety can be photochemically activated to form covalent bonds with nearby biological macromolecules. This property could be harnessed to develop photo-affinity probes to identify the protein targets of bioactive derivatives of this compound.
Development of "Clickable" Analogs: The introduction of functional groups amenable to bioorthogonal "click" chemistry, such as azides or alkynes, onto the biphenyl ring or the acrylic acid chain would enable the conjugation of this compound to reporter molecules like fluorophores or biotin. This would facilitate the visualization and tracking of the compound within cells.
Environment-Sensing Probes: The biphenyl moiety's fluorescence is often sensitive to its local environment. This solvatochromic property could be exploited to design probes that report on changes in polarity or viscosity within specific cellular compartments.
Advanced Computational Modeling for Precise Mechanistic Predictions
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at the molecular level. Advanced computational modeling will be instrumental in guiding future experimental work.
Key areas for computational investigation include:
Conformational Analysis: The rotational freedom around the bond connecting the two phenyl rings of the biphenyl group, as well as the bond between the biphenyl moiety and the acrylic acid, leads to a complex conformational landscape. Computational studies can identify the most stable conformers and predict how their populations might change in different environments (e.g., in solution versus bound to a protein).
Reaction Mechanism Elucidation: For the synthetic methods described in section 8.1, density functional theory (DFT) calculations can be used to elucidate the detailed reaction mechanisms, identify transition states, and predict the origins of stereoselectivity.
Docking and Molecular Dynamics Simulations: If a biological target for a derivative of this compound is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and affinity of the compound. This information is invaluable for the rational design of more potent and selective analogs.
Integration into Supramolecular Chemistry and Self-Assembly Studies
The rigid and planar structure of the biphenyl and acrylic acid moieties makes this compound an excellent building block for the construction of well-defined supramolecular architectures. The self-assembly of such molecules can lead to the formation of novel materials with interesting photophysical and electronic properties.
Future research directions in this field may include:
Formation of Liquid Crystals: The elongated and rigid shape of this compound suggests that its derivatives could exhibit liquid crystalline behavior. By modifying the terminal groups, it may be possible to tune the mesophase properties and create new materials for display technologies or sensors.
Hierarchical Self-Assembly: The combination of π-π stacking interactions between the biphenyl groups and hydrogen bonding of the carboxylic acid moieties could lead to hierarchical self-assembly into complex nanostructures, such as fibers, ribbons, or vesicles. chinesechemsoc.orgwur.nl The study of these assemblies could provide insights into the fundamental principles of molecular self-organization.
Stimuli-Responsive Materials: By incorporating stimuli-responsive groups into the molecular structure, it may be possible to create "smart" materials that change their properties in response to external signals such as light, pH, or temperature. For example, the reversible photoisomerization of the double bond could be used to control the assembly and disassembly of supramolecular structures.
Design of Multivalent Ligands and Prodrug Concepts (focused on molecular mechanism, not clinical outcomes)
The carboxylic acid group and the biphenyl scaffold of this compound provide opportunities for the design of advanced therapeutic agents with tailored molecular mechanisms.
Multivalent Ligands: Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can lead to a significant increase in binding affinity and selectivity. nih.govbiorxiv.org this compound could serve as a monovalent unit that can be attached to a larger scaffold (e.g., a dendrimer or polymer) to create multivalent ligands. The rigid nature of the biphenyl linker could provide precise control over the spacing and orientation of the binding units.
Prodrug Design: The carboxylic acid group of this compound can be masked to create a prodrug with improved pharmacokinetic properties. researchgate.netuobabylon.edu.iq Upon administration, the prodrug would be converted to the active parent compound by enzymatic or chemical cleavage. Future research will focus on designing prodrugs with specific release mechanisms, for example, those that are activated only in the presence of a particular enzyme that is overexpressed in diseased tissue. This approach can enhance the therapeutic index by minimizing off-target effects.
| Prodrug Moiety | Activation Mechanism | Potential Advantage |
| Ester (e.g., ethyl ester) | Esterase-mediated hydrolysis | Increased lipophilicity and cell permeability. ijpcbs.com |
| Amide (with amino acids) | Peptidase-mediated hydrolysis | Potential for targeted delivery via amino acid transporters. |
| Acyloxyalkoxy ester | Two-step hydrolysis | Tunable release rates. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (2E)-3-(4-phenylphenyl)prop-2-enoic acid, and how are they optimized?
- Answer : The compound can be synthesized via Knoevenagel condensation , a method widely used for α,β-unsaturated carboxylic acids. This involves reacting 4-phenylbenzaldehyde with malonic acid derivatives in the presence of a catalyst (e.g., piperidine or pyridine) under reflux conditions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Maintaining 80–100°C minimizes side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Answer : Key techniques include:
- NMR spectroscopy : H and C NMR confirm the (E)-configuration and substituent positions (e.g., coupling constants ) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar cinnamic acid derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical : 248.0837 g/mol) .
Q. Which biological assays are typically used to evaluate the activity of this compound?
- Answer : Common assays include:
- Enzyme inhibition studies : Testing against cyclooxygenase (COX) or tyrosine kinases, with IC values calculated via spectrophotometric methods .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the yield of this compound?
- Answer : Use Design of Experiments (DoE) to evaluate variables:
- Catalyst loading : 5–10 mol% piperidine maximizes yield while minimizing side products .
- Solvent polarity : Higher polarity solvents (e.g., ethanol vs. toluene) increase reaction rates but may reduce stereoselectivity .
- Reaction time : Monitor via TLC; typical durations range from 6–24 hours .
Q. How should discrepancies in spectroscopic data (e.g., NMR chemical shifts) be resolved?
- Answer : Address inconsistencies through:
- Solvent standardization : Use deuterated solvents (e.g., DMSO-d) for reproducible shifts .
- Computational validation : Compare experimental NMR data with DFT-predicted shifts (software: Gaussian, ORCA) .
- Dynamic effects : Account for rotameric equilibria in solution, which may alter coupling constants .
Q. What strategies are effective in designing enzyme interaction studies for this compound?
- Answer : Employ:
- Molecular docking : Use AutoDock Vina to predict binding modes in COX-2 or kinase active sites .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .
- Site-directed mutagenesis : Identify critical residues in enzyme active sites through alanine scanning .
Q. How can contradictions in reported biological activity data (e.g., varying IC values) be addressed?
- Answer : Mitigate discrepancies via:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Cell line authentication : Use STR profiling to avoid misidentification .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on activity) .
Safety and Compliance Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
